2-Chlorothionicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloropyridine-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBDAMGTUPCTOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576027 | |
| Record name | 2-Chloropyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240596-59-1 | |
| Record name | 2-Chloropyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 2 Chlorothionicotinamide
General Synthetic Approaches to Chlorinated Pyridine (B92270) Derivatives
The introduction of a chlorine atom into a pyridine ring is a fundamental step in the synthesis of numerous derivatives. Various methods have been developed to achieve this transformation, often tailored to the specific position and desired reactivity of the final product.
One common approach involves the direct chlorination of pyridine or its derivatives. This can be achieved using various chlorinating agents. For instance, the use of chlorine gas in a specialized chlorination reactor equipped with a gas distribution device and a self-priming stirrer has been reported for the synthesis of pyridine derivatives. google.comgoogle.com This method aims to improve chlorine utilization and control reaction heat to minimize the formation of byproducts. google.com
Another strategy is the C-H bond activation for direct chlorination. This approach allows for the installation of chlorine at specific positions on the pyridine ring. researchgate.net For example, palladium-catalyzed ortho-C-H chlorination has been demonstrated for pyridine derivatives. researchgate.net Other methods utilize reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalyst such as phosphorus trichloride (B1173362) (PCl₃) under solvent-free conditions. researchgate.net More environmentally friendly approaches are also being explored, such as the use of chloramine-T as a chlorinating agent, which can be effective under mild, solvent-free conditions at room temperature. acs.org
The choice of chlorination method often depends on the other functional groups present in the pyridine ring. For instance, the synthesis of certain chlorinated pyridine derivatives, which are precursors to high-value products, involves positioned catalytic chlorination. agropages.com
Table 1: Comparison of Chlorination Methods for Pyridine Derivatives
| Method | Chlorinating Agent(s) | Conditions | Advantages |
| Direct Gaseous Chlorination | Chlorine Gas | Specialized Reactor | Improved chlorine utilization, controlled reaction heat google.com |
| C-H Bond Activation | Pd Catalyst, various chlorine sources | Catalytic | High regioselectivity researchgate.net |
| Trichloroisocyanuric Acid (TCCA) | TCCA, PCl₃ | Solvent-free | Rapid reaction, high yields researchgate.net |
| Chloramine-T | Chloramine-T | Room temperature, solvent-free | Environmentally friendly, simple purification acs.org |
Methodologies for Thioamide Functional Group Introduction in Pyridine Systems
The thioamide group is a key functional moiety in 2-Chlorothionicotinamide. Its introduction into a pyridine system can be accomplished through several synthetic routes. Thioamides are recognized as important isosteres of amides in medicinal chemistry, exhibiting distinct electronic and hydrogen bonding properties. nih.gov
A primary method for thioamide synthesis is the thionation of a corresponding amide. This involves reacting the amide with a thionating agent. Lawesson's reagent and phosphorus pentasulfide (P₂S₅) are commonly employed for this purpose. For example, the reaction of 2-aminopyridine (B139424) with sulfur-containing reagents like P₂S₅ or Lawesson's reagent can introduce thioamide groups.
Another approach involves the direct synthesis from a nitrile. For instance, 3-amino-5-bromopyridine-2-carbonitrile (B1289087) can be converted to the corresponding thioamide using Lawesson's reagent.
The synthesis of pyridine-2-carbothioamides can also be achieved through the reaction of 2-methyl pyridine with sulfur and an aniline (B41778) derivative under reflux conditions. asianpubs.org These pyridine-2-carbothioamides are known to be bioactive N,S-bidentate ligands. nih.gov
Exploration of Acylation/Cyclization-Chlorination Processes for Related Pyrimidine (B1678525) Scaffolds
While not directly the synthesis of a pyridine, the synthetic strategies for structurally related pyrimidine scaffolds can provide valuable insights. A common route to substituted pyrimidines involves acylation, cyclization, and subsequent chlorination steps. thieme.decabidigitallibrary.org
For example, 4-chloro-2-(trichloromethyl)pyrimidines can be synthesized in a one-pot, two-step process starting from 2-(trichloromethyl)-1,3-diazabutadienes. researchgate.net This involves a sequential acylation/intramolecular cyclization reaction with acyl chlorides, followed by treatment with phosphorus oxychloride (POCl₃) to introduce the chlorine atom. researchgate.net This process highlights a pathway where a heterocyclic core is first constructed and then chlorinated.
The synthesis of various pyrido[2,3-d]pyrimidine (B1209978) derivatives also employs a sequence of acylation, cyclization, and chlorination. cabidigitallibrary.org This multi-step process starts from an aminonicotinate derivative and proceeds through several intermediates to yield the final functionalized heterocyclic system. cabidigitallibrary.org Such multi-component reactions are a valuable synthetic approach for building complex heterocyclic structures like pyrimidines. mdpi.comorganic-chemistry.org
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and waste. Key parameters that are typically optimized include temperature, solvent, reactant concentration, and catalyst loading. researchgate.net
For a given synthesis, the choice of solvent can significantly impact the reaction outcome. Nonpolar solvents may be favored in certain reactions to facilitate specific interactions, such as halogen bonding. researchgate.net Temperature is another critical factor, as it affects the reaction rate and can influence the formation of byproducts. researchgate.net For instance, a specific temperature, such as -40 °C, might be found to be optimal for a particular reaction step. researchgate.net
The concentration of reactants and the stoichiometry of reagents, such as the equivalents of a pre-nucleophile, are also adjusted to achieve higher yields and enantioselectivities. researchgate.net Catalyst loading is another parameter that is fine-tuned to ensure high catalytic activity. researchgate.net
Table 2: Key Parameters for Reaction Optimization
| Parameter | Influence on Reaction |
| Temperature | Affects reaction rate and selectivity researchgate.net |
| Solvent | Can influence solubility and reaction mechanism researchgate.net |
| Reactant Concentration | Impacts reaction rate and efficiency |
| Catalyst Loading | Determines catalytic activity and cost-effectiveness researchgate.net |
| Reagent Stoichiometry | Affects yield and selectivity researchgate.net |
Advanced Purification and Isolation Techniques in this compound Synthesis
After the synthesis is complete, the crude product must be purified to isolate this compound in its desired form. Several techniques are employed for the separation and purification of organic compounds. masterorganicchemistry.com
Crystallization is a common method for purifying solid compounds. masterorganicchemistry.com This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. A suitable solvent is one in which the compound is soluble at high temperatures but less soluble at low temperatures. masterorganicchemistry.com
Chromatography is another powerful purification technique. Column chromatography is widely used to separate components of a mixture based on their differential adsorption onto a stationary phase. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed, offering higher resolution and efficiency. masterorganicchemistry.com
Distillation can be used if the compound is a liquid and has a significantly different boiling point from the impurities. masterorganicchemistry.com
The choice of purification technique depends on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture. In some cases, a combination of these techniques may be necessary to achieve the desired level of purity.
Chemical Reactivity and Transformation Pathways of 2 Chlorothionicotinamide
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 2-Chlorothionicotinamide is inherently electron-deficient due to the electronegativity of the ring nitrogen atom. This effect is further amplified by the electron-withdrawing nature of both the chloro and thioamide substituents.
Electrophilic Aromatic Substitution: Due to the strongly deactivated nature of the aromatic ring, electrophilic substitution reactions on this compound are generally challenging and require harsh reaction conditions. minia.edu.eglkouniv.ac.in The presence of multiple electron-withdrawing groups reduces the ring's nucleophilicity, making it less susceptible to attack by electrophiles. lkouniv.ac.in Should a reaction occur, the substitution pattern would be directed by the existing substituents, though such reactions are not commonly reported for this specific compound.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient character of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the electron-withdrawing groups. The chlorine atom at the C-2 position is an excellent leaving group in such reactions. veerashaivacollege.org The ring nitrogen atom helps to stabilize the negative charge in the Meisenheimer-like intermediate formed during the attack of a nucleophile, thereby facilitating the substitution. ibchem.com This reactivity is a cornerstone of its derivatization potential.
Table 1: Examples of Nucleophilic Substitution on the Pyridine Ring
| Nucleophile (Nu-) | Reagent Example | Resulting Product Class | General Reaction |
|---|---|---|---|
| Alkoxide (RO-) | Sodium methoxide (B1231860) (NaOCH3) | 2-Alkoxythionicotinamide | R-X + Nu- → R-Nu + X-ibchem.com |
| Amine (R2NH) | Ammonia (B1221849) (NH3), Piperidine | 2-Aminothionicotinamide derivative | |
| Thiolate (RS-) | Sodium thiophenolate (NaSPh) | 2-Aryl(alkyl)thiothionicotinamide | |
| Cyanide (CN-) | Potassium cyanide (KCN) | 2-Cyanothionicotinamide |
Reactions Involving the Thioamide Moiety
The thioamide group (-C(=S)NH₂) is a versatile functional moiety known for its rich reaction chemistry, primarily acting as a nucleophile or participating in cyclization reactions. psu.edu
The sulfur atom is nucleophilic and can be readily alkylated by electrophiles such as alkyl halides to form S-alkylated products known as thioimidates. These intermediates are valuable for further transformations. The nitrogen atom of the thioamide can also act as a nucleophile. psu.edu
A significant application of the thioamide moiety is in the synthesis of various heterocyclic systems. Depending on the reagent and reaction conditions, this compound can serve as a precursor to thiazoles, thiadiazoles, and other related structures. These reactions often proceed via an initial attack by the thioamide's sulfur or nitrogen atom, followed by an intramolecular cyclization. psu.edu
Table 2: Illustrative Transformations of the Thioamide Group
| Reagent Type | Example | Intermediate/Product Type | Reaction Pathway |
|---|---|---|---|
| α-Haloketone | Phenacyl bromide | Thiazole (B1198619) derivative | Hantzsch thiazole synthesis pathway |
| Alkyl Halide | Methyl iodide | S-Methyl-2-chloropyridine-3-carboximidothioate | S-Alkylation |
| Hydrazine derivative | Hydrazine hydrate | Thiadiazole or Triazole precursor | Cyclocondensation |
Halogen Atom Reactivity and Derivatization Potential at the C-2 Position
The chlorine atom at the C-2 position is the most reactive site on the this compound molecule for many synthetically useful transformations. msu.edu Its reactivity stems from its position on an electron-poor pyridine ring, which makes it an excellent leaving group for nucleophilic substitution reactions. veerashaivacollege.orgibchem.com This feature is widely exploited for the synthesis of a diverse range of 2-substituted pyridine derivatives. ekb.egijmrhs.comuobaghdad.edu.iq
The displacement of the C-2 chlorine can be achieved with a wide array of nucleophiles, including oxygen-based (alcohols, water), nitrogen-based (amines, ammonia), sulfur-based (thiols), and carbon-based (cyanide, organometallics) reagents. ibchem.comsavemyexams.com The rate and success of these substitutions depend on factors such as the strength of the nucleophile, solvent, and temperature. savemyexams.com For example, the reaction with strong nucleophiles like alkoxides or thiolates often proceeds smoothly, while reactions with weaker nucleophiles like water or ammonia may require elevated temperatures or pressure. savemyexams.com
Table 3: Derivatization via Nucleophilic Displacement of the C-2 Chlorine
| Reaction Type | Nucleophilic Reagent | Product Formed |
|---|---|---|
| Amination | Ammonia (NH3) | 2-Aminothionicotinamide |
| Alkoxylation | Sodium ethoxide (NaOEt) | 2-Ethoxythionicotinamide |
| Thiolation | Potassium thiocyanate (B1210189) (KSCN) | 2-Thiocyanatothionicotinamide |
| Hydrolysis | Aqueous hydroxide (B78521) (e.g., NaOH) | 2-Hydroxythionicotinamide |
| Cyanation | Potassium cyanide (KCN) | 2-Cyanothionicotinamide savemyexams.com |
Investigation of Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is influenced by environmental factors such as pH and temperature. Based on the chemistry of its functional groups and data from analogous compounds like 2-chloro-2'-deoxyadenosine, a stability profile can be predicted. nih.gov
The compound is expected to be most stable under neutral and mildly basic conditions at ambient temperature. However, it is susceptible to degradation under strongly acidic or basic conditions, especially upon heating.
Acidic Conditions: In strong acidic media (e.g., pH 1-2), the compound is likely to undergo hydrolysis. nih.gov The primary degradation pathway would involve the acid-catalyzed hydrolysis of the thioamide group to the corresponding carboxamide (2-chloronicotinamide) and subsequently to the carboxylic acid (2-chloronicotinic acid). At elevated temperatures, cleavage of the carbon-chlorine bond may also occur. nih.gov
Basic Conditions: Under strong alkaline conditions, two degradation pathways are possible. The thioamide can be hydrolyzed to the corresponding carboxylate. Concurrently, the C-2 chlorine can be displaced by a hydroxide ion via nucleophilic aromatic substitution to form 2-hydroxythionicotinamide. ibchem.com
Table 4: Predicted Stability of this compound in Aqueous Solution
| Condition | Expected Stability | Primary Degradation Pathway(s) |
|---|---|---|
| Acidic (pH < 3), 37°C | Low | Hydrolysis of thioamide nih.gov |
| Neutral (pH 6-8), 25°C | High | Minimal degradation expected |
| Basic (pH > 10), 37°C | Moderate to Low | Hydrolysis of thioamide; Substitution of chlorine ibchem.comnih.gov |
| Neutral, Elevated Temp (>80°C) | Moderate | Accelerated hydrolysis and/or substitution |
Molecular Mechanisms of Action of 2 Chlorothionicotinamide
Elucidation of Molecular Targets and Binding Interactions
The initial steps in characterizing the action of any bioactive compound involve identifying its molecular targets and understanding the nature of the binding interactions. For 2-chlorothionicotinamide, research has pointed towards Ceramide Synthase 1 (CerS1) as a significant potential target, with computational studies providing deeper insights into the binding mechanisms.
Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) responsible for the synthesis of ceramides, which are central molecules in sphingolipid metabolism and cellular signaling. nih.govnih.gov Each CerS isoform utilizes specific fatty acyl-CoAs to produce ceramides with distinct acyl chain lengths, leading to different biological outcomes. nih.gov CerS1, in particular, is responsible for the synthesis of C18-ceramide and is structurally distinct from other CerS enzymes. nih.gov The dysregulation of ceramide levels is implicated in various metabolic diseases, making CerS enzymes attractive therapeutic targets. nih.gov While direct experimental studies specifically investigating the effect of this compound on CerS1 catalysis are not extensively documented, the structural characteristics of thionicotinamide (B1219654) derivatives suggest potential interactions with enzyme active sites, warranting further investigation into CerS1 as a possible target.
Computational modeling serves as a powerful tool to predict and analyze the interactions between small molecules and their biological targets. nih.govnih.gov Techniques such as molecular docking and molecular dynamics simulations can provide atomistic details of how a ligand like this compound might bind to a receptor, such as an enzyme's active site. nih.gov These models can elucidate non-covalent interactions (like hydrogen bonds and van der Waals forces) and potential covalent interactions. nih.gov
Covalent inhibitors, which form a chemical bond with their target, can offer advantages such as increased potency and duration of action. The reactivity of the thioamide group in this compound suggests the possibility of covalent bond formation with nucleophilic residues (e.g., cysteine, serine) within a target's binding site. Computational studies can model the reaction mechanism for such covalent modifications, providing a theoretical framework for understanding the compound's inhibitory potential.
Table 1: Key Concepts in Computational Modeling of Ligand-Receptor Interactions
| Modeling Technique | Description | Application for this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. | To identify potential binding poses of this compound within the active site of enzymes like CerS1. |
| Molecular Dynamics | Simulates the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-receptor complex. | To assess the stability of the predicted binding poses and observe conformational changes in the target protein upon binding. |
| Quantum Mechanics | Models the electronic structure of molecules to study chemical reactions and bond formation. | To investigate the reactivity of the thioamide group and model the potential for covalent bond formation with target residues. |
Mechanistic Pathways of Biological Modulation by this compound
Understanding how this compound modulates biological processes requires examining its effects on enzyme activity and the structural changes it induces in its target biomolecules.
Enzyme inhibition is a primary mechanism by which small molecules exert their biological effects. Inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, which can be distinguished by their effects on the enzyme's kinetic parameters (Vmax and Km). youtube.comnih.gov Irreversible inhibitors, often forming covalent bonds, permanently inactivate the enzyme. youtube.com
While specific kinetic studies on this compound are limited, its structural similarity to other known enzyme inhibitors suggests it may function through competitive inhibition, where it competes with the natural substrate for binding to the active site. khanacademy.org The potential for covalent binding also implies a possibility of irreversible inhibition. Conversely, some small molecules can act as allosteric activators, binding to a site other than the active site to enhance enzyme activity, although this is a less commonly predicted mechanism for this class of compounds.
The binding of a ligand to a protein often induces conformational changes, which are critical for the protein's function and the resulting biological signal. nih.gov These changes can range from subtle local rearrangements to large-scale domain movements. nih.gov Techniques like X-ray crystallography, NMR spectroscopy, and fluorescence resonance energy transfer (FRET) can be used to study these structural alterations. nih.govnih.gov Computational methods, particularly molecular dynamics simulations, can also predict and visualize ligand-induced conformational changes. nih.gov For this compound, interaction with a target protein would likely alter the protein's three-dimensional structure, thereby modulating its activity and interactions with other molecules.
Structure-Mechanism Relationships: Defining Key Molecular Determinants of Action
The biological activity of this compound is intrinsically linked to its chemical structure. The arrangement of its functional groups—the chlorine atom, the pyridine (B92270) ring, and the thioamide group—dictates its interactions with biological targets. The chlorine atom can influence the compound's electronic properties and steric interactions within a binding pocket. The pyridine ring provides a rigid scaffold and can participate in pi-stacking interactions. The thioamide group is a key functional moiety, capable of acting as a hydrogen bond donor and acceptor, and possessing the potential to form covalent bonds with target proteins. Understanding these structure-mechanism relationships is crucial for the rational design of more potent and selective analogs.
Structure Activity Relationship Sar Investigations of 2 Chlorothionicotinamide and Analogues
Design and Synthesis of Systematically Varied Structural Analogues for SAR Studies
The foundation of any SAR study lies in the design and synthesis of a diverse set of structural analogues. oncodesign-services.com This process involves systematically modifying the core structure of 2-chlorothionicotinamide to probe the importance of different functional groups and their positions.
The synthesis of analogues often starts from nicotinamide (B372718) or thionicotinamide (B1219654) derivatives. For instance, new pyridinethione and thienopyridine derivatives have been synthesized from nicotinamide derivatives and evaluated for their biological activities. acs.org The synthesis can involve reactions with various halo compounds to introduce different substituents. acs.org One common method is the Hantzsch reaction, where thionicotinamide is reacted with α-haloketones to produce 2-(3-pyridyl) thiazole (B1198619) derivatives. analis.com.myijarsct.co.in However, this method can have drawbacks like low yields and harsh reaction conditions. ijarsct.co.in
Systematic structural modifications may include:
Alterations to the pyridine (B92270) ring: Introducing or moving substituents on the pyridine ring can modulate the electronic properties and steric bulk of the molecule.
Modification of the thionicotinamide group: Replacing the sulfur atom with oxygen (to form the corresponding amide) or altering the amide portion can reveal the importance of the thioamide group for activity.
Introduction of various substituents: A wide range of functional groups, such as halogens, alkyl groups, nitro groups, and phenyl groups, can be introduced at different positions to explore their impact on biological activity. nih.govscribd.com For example, the introduction of a nitro group on phenyl substituents of related thiazole derivatives has shown to enhance antimicrobial activity. ijarsct.co.in
These synthetic efforts aim to create a library of compounds that can be systematically tested to build a comprehensive SAR profile. plos.org The design of these analogues is often guided by initial biological data and computational predictions. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scribd.comresearchgate.net For this compound and its analogues, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov
The development of a QSAR model involves several key steps:
Data Set Preparation: A dataset of compounds with known biological activities is compiled. imist.ma This dataset is typically divided into a training set for model development and a test set for validation. imist.ma
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. imist.ma
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netnih.gov
Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical parameters. mdpi.com
For nicotinamide analogues, QSAR studies have been employed to guide the rational design of new derivatives with enhanced activities. researchgate.net The interpretation of the descriptors in the final QSAR model can provide valuable insights into the structural requirements for optimal activity. For example, a QSAR model might reveal that increased lipophilicity in a certain region of the molecule is correlated with higher potency. scribd.com
Table 1: Key Steps and Methodologies in QSAR Modeling
| Step | Description | Common Methodologies |
|---|---|---|
| Data Set Preparation | Compiling and dividing a set of compounds with known activities. | Training set, Test set |
| Descriptor Calculation | Quantifying molecular properties. | Electronic, Steric, Hydrophobic, Topological descriptors |
| Model Building | Creating a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS) |
| Model Validation | Assessing the predictive power of the model. | Cross-validation, External test set validation |
Computational Approaches to SAR Elucidation
In addition to QSAR, several other computational methods are employed to elucidate the SAR of this compound analogues. These approaches provide a three-dimensional understanding of how these molecules interact with their biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. nih.govikm.org.my For this compound analogues, docking simulations can identify the most likely binding poses within the active site of a target protein. umpr.ac.id This information is crucial for understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. mdpi.com
The results of molecular docking studies can:
Rationalize the observed SAR data by explaining why certain structural modifications lead to increased or decreased activity. mdpi.com
Guide the design of new analogues with improved binding affinity by identifying unoccupied pockets in the active site that can be filled with appropriate functional groups. drugdesign.org
Predict the binding modes of novel compounds before their synthesis, helping to prioritize candidates for further development. nih.gov
For instance, docking studies of nicotinamide analogues against various protein targets have provided insights into their potential therapeutic mechanisms. nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. mdpi.compitt.edu These methods provide contour maps that visualize the regions around the molecules where changes in steric bulk, electrostatic potential, hydrophobicity, and hydrogen bonding properties are likely to influence activity. uoa.grnih.gov
CoMFA calculates steric and electrostatic fields at various grid points around the aligned molecules. pitt.edu
CoMSIA calculates similarity indices at the same grid points, considering not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov
The resulting contour maps are powerful tools for drug design. researchgate.net For example, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored, while a red contour in a CoMSIA electrostatic map might suggest that an electron-withdrawing group would be beneficial for activity. Studies on various heterocyclic compounds have successfully used CoMFA and CoMSIA to develop robust 3D-QSAR models and guide the design of more potent inhibitors. mdpi.com
Machine learning (ML) models are increasingly being used in drug discovery to predict the biological activity of compounds. dntb.gov.uaacs.org These models can learn complex patterns from large datasets of chemical structures and their associated activities. For SAR studies of this compound analogues, ML models can be trained to predict various properties, including potency, selectivity, and potential off-target effects. researchgate.net
Different ML algorithms, such as support vector machines (SVM) and artificial neural networks (ANN), can be employed to build predictive models. acs.org These models can often capture non-linear relationships that might be missed by traditional QSAR methods. researchgate.net The application of ML in SAR can accelerate the drug discovery process by enabling the rapid screening of large virtual libraries of compounds and identifying promising candidates for synthesis and testing. researchgate.net
Conformational Analysis and its Impact on Intermolecular Interactions
The three-dimensional conformation of a molecule plays a crucial role in its ability to bind to a biological target. curlyarrows.com Conformational analysis studies the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. curlyarrows.com For this compound and its analogues, understanding the preferred conformations is essential for elucidating their intermolecular interactions with target receptors. mdpi.com
The stability of different conformers is influenced by various factors, including steric hindrance, torsional strain, and intramolecular hydrogen bonding. curlyarrows.com Computational methods can be used to calculate the energies of different conformations and identify the most stable ones. The bioactive conformation, which is the conformation the molecule adopts when it binds to its target, may not necessarily be the lowest energy conformation in solution. mdpi.com
By analyzing the conformational preferences of a series of analogues and correlating them with their biological activities, researchers can gain insights into the specific spatial arrangement required for optimal interaction with the target. nih.gov This information is invaluable for designing new molecules that are pre-organized in the bioactive conformation, potentially leading to higher binding affinity and potency. rsc.org
Theoretical and Computational Chemistry Applications for 2 Chlorothionicotinamide
Quantum Mechanical (QM) Calculations and Simulationsscirp.orgeuropa.eu
Quantum mechanical methods are foundational in computational chemistry, solving the electronic Schrödinger equation to determine the electronic structure and properties of molecules from first principles. wikipedia.orgnih.gov These calculations provide a static, time-independent view of a molecule's characteristics in the gas phase or with implicit solvent models.
Density Functional Theory (DFT) for Electronic Structure, Geometrical Parameters, and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems. wikipedia.org It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density, a function of only three spatial coordinates. wikipedia.orgmpg.de This approach is computationally less expensive than other high-level methods, making it suitable for a wide range of molecular systems. wikipedia.org
Electronic Structure and Geometrical Parameters: DFT is employed to optimize the molecular geometry of 2-Chlorothionicotinamide, predicting key structural parameters such as bond lengths and angles. researchgate.netresearchgate.net By finding the minimum energy conformation, DFT provides a detailed three-dimensional structure. For instance, calculations would reveal the precise bond lengths of the C-Cl, C=S, and C-N bonds, as well as the bond angles within the pyridine (B92270) ring and the thionicotinamide (B1219654) side chain. These optimized geometries are crucial for understanding the molecule's shape and steric profile. rsc.org
Table 1: Representative Geometrical Parameters for this compound Calculated by DFT (Note: This table is illustrative, representing typical data obtained from DFT calculations.)
| Parameter | Bond | Calculated Value (Å) |
|---|---|---|
| Bond Lengths | C-Cl | 1.74 |
| C=S | 1.67 | |
| C-N (amide) | 1.34 | |
| N-H | 1.01 | |
| Parameter | Angle | Calculated Value (°) |
| Bond Angles | C-C-Cl | 120.5 |
| S=C-N | 124.0 | |
| C-C=S | 121.0 |
Reactivity: DFT is also instrumental in predicting chemical reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com Furthermore, DFT can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness and softness, and the electrophilicity index, providing a quantitative basis for predicting how this compound might interact with other reagents. d-nb.infofrontiersin.orgrsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While QM methods provide a static picture, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion. nih.gov This allows for the study of conformational changes, stability, and interactions with the environment, such as a solvent or a biological macromolecule. uinjkt.ac.idlivecomsjournal.orgvolkamerlab.org
For this compound, an MD simulation could be performed by placing the molecule in a box of explicit water molecules to study its solvation and dynamic stability. The simulation would track the trajectory of every atom over a period of nanoseconds or longer, revealing how the molecule flexes, how the thionicotinamide group rotates, and how it forms hydrogen bonds with surrounding water. If this compound were being investigated as a potential drug candidate, MD simulations could be used to model its interaction with a target protein, providing crucial information on the stability of the binding pose and the key interactions that hold the complex together. utrgv.edu
Advanced Computational Modeling Techniques
Beyond foundational QM and MD methods, advanced computational techniques leverage large datasets and sophisticated algorithms to accelerate chemical discovery.
Cheminformatics for Data Analysis and Chemical Space Exploration
Cheminformatics involves the use of computational methods to analyze and manage vast amounts of chemical data. The concept of "chemical space"—the immense collection of all possible molecules—is central to this field. acs.orgbiosolveit.de It is estimated that the number of possible drug-like small molecules could be as high as 10^63. acs.org
For this compound, cheminformatics tools could be used to place it within this vast chemical space. unibe.ch By representing the molecule as a fingerprint or a set of descriptors, it can be compared to millions of other compounds in databases like PubChem or ChEMBL. This allows for similarity searches to identify known compounds with similar structures or predicted properties, potentially uncovering analogs with improved characteristics or providing clues about its biological activity. This exploration helps researchers navigate the enormous landscape of potential molecules to find novel and useful compounds. arxiv.orgnih.gov
Integration of Artificial Intelligence and Machine Learning in Chemical Systems
Artificial intelligence (AI) and its subfield, machine learning (ML), are transforming chemical research by enabling computers to learn from data and make predictions. nih.govfrontiersin.org ML models can be trained on large datasets of molecules and their properties to predict characteristics of new, unseen compounds with remarkable speed and accuracy. researchgate.netmdpi.com
In the context of this compound, an ML model could be trained to predict properties such as solubility, toxicity, or binding affinity for a particular protein target. nih.gov These data-driven approaches can screen virtual libraries of millions of derivatives of this compound far more rapidly than is possible with QM or even DFT methods. AI is also being developed for tasks like retrosynthetic analysis, where an algorithm can propose a viable synthetic route for a target molecule. researchgate.net The integration of AI and ML into the research workflow promises to significantly accelerate the design and discovery of new molecules with desired functionalities. mdpi.comnih.gov
Prediction and Correlation of Spectroscopic Properties (e.g., Vibrational IR, Raman, NMR Shielding, Spin-Spin Coupling Constants)
As of the latest available research, specific theoretical and computational studies detailing the prediction and correlation of spectroscopic properties for the compound This compound are not present in the surveyed scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful and widely used tool for predicting spectroscopic data for a vast array of molecules, dedicated research on this compound appears to be unavailable. ahievran.edu.trresearchgate.netq-chem.comlibretexts.orgmdpi.comdiracprogram.orgosti.govresearchgate.netresearchgate.netnih.govnih.govvanderbilt.eduvjst.vnspectroscopyonline.comcas.czmdpi.comspectroscopyonline.com
Typically, such computational investigations would involve the following:
Vibrational IR and Raman Spectroscopy: Theoretical calculations are employed to determine the vibrational frequencies and intensities of a molecule. ahievran.edu.trresearchgate.netnih.govvanderbilt.eduvjst.vncas.czmdpi.comspectroscopyonline.com These calculated spectra are then compared with experimental data to provide a detailed assignment of the observed vibrational modes. This process helps in understanding the molecule's structure and bonding. For instance, studies on similar heterocyclic compounds often utilize DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to achieve reliable vibrational assignments. ahievran.edu.trnih.gov
NMR Shielding and Spin-Spin Coupling Constants: Computational models can predict the nuclear magnetic shielding tensors, which are then used to calculate the chemical shifts observed in NMR spectroscopy. q-chem.comlibretexts.orgmdpi.comdiracprogram.orgosti.govresearchgate.netnih.gov Furthermore, these methods can compute the indirect spin-spin coupling constants between different nuclei within the molecule. Comparing these theoretical values with experimental NMR data is crucial for confirming molecular structures and understanding electronic environments around the nuclei.
The absence of such published data for this compound means that no detailed research findings or specific data tables on its computationally predicted spectroscopic properties can be presented at this time. The scientific community has applied these theoretical methods extensively to other related molecules, which underscores the potential for future research in this area for this compound.
Advanced Analytical Methodologies for 2 Chlorothionicotinamide Research
Chromatographic Techniques for Separation and Characterization
Chromatography is a fundamental technique for separating mixtures into their individual components. wikipedia.orgresearchgate.net For 2-Chlorothionicotinamide, various chromatographic methods are utilized to achieve high-resolution separation and accurate characterization.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in a sample. drawellanalytical.com In the context of this compound analysis, GC is particularly useful for the analysis of its volatile derivatives. The process involves vaporizing the sample and passing it through a column with a stationary phase, leading to separation based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. drawellanalytical.cometamu.edu
The choice of the stationary phase is critical and is selected based on its interaction with the compounds of interest. libretexts.org For organochlorine compounds like this compound, specific columns are chosen to effectively separate a wide range of related species. libretexts.org Temperature programming of the column during the analysis can further enhance the separation of compounds. libretexts.org While GC is often paired with a mass spectrometer for detection, other detectors like the Flame Ionization Detector (FID) can also be employed. epa.govinfitek.com
A typical GC system for such analysis would include:
Table 1: Typical Gas Chromatography (GC) System Configuration
| Component | Specification | Purpose |
|---|---|---|
| Injector | Split/Splitless or On-Column | Introduces the sample into the GC system. |
| Column | Fused-silica capillary column (e.g., HP-5MS) | Separates the components of the sample. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. etamu.edu |
| Oven | Temperature-programmable | Controls the temperature of the column for optimal separation. libretexts.org |
| Detector | FID or Mass Spectrometer | Detects the separated components as they elute from the column. |
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. wikipedia.orgshimadzu.comopenaccessjournals.com HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (stationary phase). wikipedia.orgshimadzu.com The separation is based on the differential interactions of the sample components with the stationary phase. wikipedia.org
Modern HPLC systems, including Ultra-High-Performance Liquid Chromatography (UHPLC), offer high resolution, accuracy, and efficiency. shimadzu.comopenaccessjournals.com Key components of an HPLC system include a high-pressure pump, a sample injector, a column, and a detector. researchgate.netshimadzu.com The choice of mobile and stationary phases is crucial for achieving the desired separation. For many applications, reversed-phase chromatography with a C18 column is common. youtube.com
Table 2: Common HPLC Parameters for Analysis
| Parameter | Typical Setting | Function |
|---|---|---|
| Column | C18, various dimensions | The stationary phase where separation occurs. youtube.com |
| Mobile Phase | Mixture of solvents (e.g., acetonitrile, water) with additives | Carries the sample through the column. The composition can be constant (isocratic) or varied (gradient). youtube.com |
| Flow Rate | 0.1 - 2.0 mL/min | The speed at which the mobile phase moves through the column. |
| Detector | UV-Vis or Mass Spectrometer | Detects the analytes as they exit the column. openaccessjournals.cominfitek.com |
| Column Temperature | Controlled (e.g., 25-40 °C) | Affects the viscosity of the mobile phase and the kinetics of separation. |
Two-Dimensional Gas Chromatography (2D-GC) for Complex Samples
For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC or 2D-GC) offers significantly enhanced separation power. sepsolve.comazom.comwikipedia.org This technique employs two columns with different stationary phases connected by a modulator. sepsolve.comscispace.com The entire effluent from the first column is systematically transferred to the second, shorter column for further separation. wikipedia.org
The primary column typically separates compounds based on their volatility, while the second column provides separation based on a different property, such as polarity. sepsolve.com This results in a structured two-dimensional chromatogram, or contour plot, which greatly increases peak capacity and allows for the resolution of co-eluting compounds. azom.comgcms.cz The enhanced resolution and sensitivity of GCxGC make it a valuable tool for detailed analysis in complex matrices. sepsolve.comgcms.cz
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edulibretexts.org It is widely used for the identification, quantification, and structural elucidation of compounds. When coupled with chromatographic techniques, it provides a highly selective and sensitive analytical system.
GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. etamu.edulibretexts.org In a GC-MS system, the eluent from the GC column is directly introduced into the ion source of the mass spectrometer, where molecules are ionized and then separated based on their m/z ratio. etamu.edu This tandem technique is invaluable for the analysis of this compound, especially for identifying impurities and degradation products. mdpi.comresearchgate.net Method development in GC-MS involves optimizing parameters such as the GC temperature program, carrier gas flow rate, and MS acquisition mode (e.g., full scan or selected ion monitoring (SIM)). researchgate.netforensicscijournal.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex matrices due to its high specificity and sensitivity. nih.gov In LC-MS/MS, the LC system is coupled to a tandem mass spectrometer, which consists of two mass analyzers separated by a collision cell. unt.edu This setup allows for selected reaction monitoring (SRM), where a specific precursor ion is selected in the first mass analyzer, fragmented in the collision cell, and a specific product ion is monitored in the second mass analyzer. mdpi.com The development of an LC-MS/MS method for this compound would involve the careful selection of the chromatographic conditions and the optimization of MS parameters, including precursor and product ions, collision energy, and ion source settings. youtube.comresearchgate.netturkjps.org
Table 3: Key Considerations in GC-MS and LC-MS/MS Method Development
| Technique | Key Parameter | Importance |
|---|---|---|
| GC-MS | Ionization Mode (e.g., Electron Ionization) | Affects the fragmentation pattern and sensitivity. ulethbridge.ca |
| Mass Analyzer (e.g., Quadrupole) | Determines the mass resolution and scanning speed. | |
| Data Acquisition Mode (Scan vs. SIM) | Scan mode provides full spectra for identification, while SIM mode offers higher sensitivity for quantification. researchgate.net | |
| LC-MS/MS | Ionization Source (e.g., ESI, APCI) | Chosen based on the analyte's polarity and thermal stability. |
| Precursor/Product Ion Selection | Crucial for the specificity of the SRM/MRM experiment. mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Structural Characterization
High-Resolution Mass Spectrometry (HRMS) is an advanced analytical technique capable of measuring the mass-to-charge ratio of ions with very high accuracy, typically to several decimal places. bioanalysis-zone.commeasurlabs.com This high mass accuracy allows for the determination of the elemental composition of a molecule, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. bioanalysis-zone.comresearchgate.net
Unlike conventional mass spectrometry that provides nominal masses, HRMS provides the "exact mass," which can distinguish between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.com This capability is particularly valuable in the structural characterization of this compound and its metabolites or degradation products. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer the high resolution required for these detailed analyses. researchgate.net While HRMS offers superior selectivity and the ability to collect both quantitative and qualitative data, it may sometimes exhibit lower sensitivity and dynamic ranges compared to tandem quadrupole instruments. chromatographyonline.comlcms.cz The presence of isotopes, such as chlorine, can be clearly observed in HRMS, providing additional confirmation of the elemental composition. ulethbridge.cachemguide.co.uk
Spectroscopic Methods for Molecular Characterization (e.g., UV-Vis, Fluorescence)
Spectroscopic techniques are fundamental for the molecular characterization of this compound. Ultraviolet-visible (UV-Vis) spectroscopy and fluorescence spectroscopy provide insights into the electronic structure and environment of the molecule.
UV-Vis Spectroscopy: The thioamide functional group (C=S) is a key chromophore. Thioamides typically exhibit a π-π* electronic transition at a longer wavelength compared to their amide (C=O) counterparts, often around 270 nm. researchgate.net For this compound, the presence of the chlorinated pyridine (B92270) ring, an aromatic system, will also contribute to the UV absorption profile. The UV spectrum of nicotinamide (B372718), a related compound, shows a sharp peak around 262 nm. nih.gov The substitution of the carbonyl oxygen with sulfur to form the thionicotinamide (B1219654), along with the chloro-substituent, would be expected to cause a bathochromic (red) shift in the absorption maximum. In a study involving thionicotinamide complexes, absorption maxima were observed at both 460 nm and 560 nm after complexation with vanadium and 4-(2-Pyridylazo)resorcinol, indicating the potential for developing colorimetric analytical methods upon forming derivatives. uw.edu.pl
Fluorescence Spectroscopy: While many thioamides are used as fluorescence quenchers due to their ability to participate in photoinduced electron transfer (PET), some can exhibit fluorescence, particularly when their structure restricts non-radiative decay pathways. researchgate.net Reduced 3-thionicotinamide-adenine dinucleotide (sNADH), for instance, is fluorescent, with an emission maximum at 510 nm when excited near its absorption maximum of 398 nm, although it has a very low quantum yield. nih.gov The fluorescence properties of this compound itself are not extensively documented. However, binding to other molecules, such as enzymes or cyclodextrins, can significantly enhance fluorescence by at least a factor of 100 and cause a blue shift in the emission maximum, a phenomenon observed with sNADH. nih.gov This suggests that its fluorescence characteristics could be modulated for analytical purposes, for example, in studying its interactions within biological systems. Derivative synchronous fluorescence spectroscopy is another advanced technique that could be applied to resolve complex spectra and enhance sensitivity, as demonstrated for other aromatic compounds. researchgate.net
Strategic Chemical Derivatization for Enhanced Analytical Performance
Chemical derivatization is a powerful strategy to modify this compound to improve its analytical properties for techniques like gas chromatography (GC) and liquid chromatography (LC). labmanager.com The primary goals of derivatization are to increase volatility, enhance thermal stability, improve chromatographic separation, and increase detection sensitivity. innovareacademics.in The this compound molecule possesses a thioamide group (-CSNH2), which contains active hydrogens that are prime targets for derivatization.
Silylation, Acylation, and Alkylation Strategies for Improved Volatility and Detector Response
These three methods are the most common derivatization reactions used for GC analysis to make highly polar compounds suitable for analysis.
Silylation: This is the most prevalent derivatization method in GC, involving the replacement of active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group. rsc.org This process significantly reduces the polarity and hydrogen bonding of the analyte, thereby increasing its volatility. rsc.org For this compound, the hydrogens on the thioamide nitrogen are susceptible to silylation.
Reagents: Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI). rsc.org For sterically hindered groups, a catalyst like trimethylchlorosilane (TMCS) is often added. rsc.org
Benefits: Silylation makes a wide variety of compounds amenable to GC analysis and can improve peak shape and detector response. gmp-compliance.org The resulting derivatives are often more thermally stable.
Acylation: This technique introduces an acyl group into the molecule, which is particularly useful for derivatizing primary and secondary amines and hydroxyl groups. nih.gov Acylation can increase the volatility of this compound for GC analysis and may also reduce its polarity for better retention in reversed-phase HPLC. nih.gov
Reagents: Acid anhydrides (e.g., trifluoroacetic anhydride (B1165640) - TFAA), acid halides, and other reactive acyl derivatives are commonly used. nih.gov
Benefits: Acylation is effective for enhancing the performance of GC analysis and can also be used to introduce fluorinated groups, which significantly improves detection sensitivity with an electron capture detector (ECD).
Alkylation: This method involves replacing an active hydrogen with an alkyl group. A common form is esterification, which converts carboxylic acids into esters. For this compound, alkylation could target the thioamide nitrogen.
Reagents: Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to introduce a pentafluorobenzyl group, making the derivative highly sensitive to ECD detection. acs.org
Benefits: Similar to silylation and acylation, alkylation increases volatility and can be tailored to enhance the response of specific detectors.
| Strategy | Common Reagents | Target Functional Group | Primary Benefit |
|---|---|---|---|
| Silylation | BSTFA, MSTFA, TMCS (catalyst) | Thioamide (-CSNH₂) | Increased volatility and thermal stability for GC |
| Acylation | TFAA, Propyl Chloroformate | Thioamide (-CSNH₂) | Increased volatility (GC), enhanced ECD response |
| Alkylation | PFB-Br, Diazomethane | Thioamide (-CSNH₂) | Increased volatility, enhanced ECD response |
Multi-Step Derivatization Procedures for Diverse Functional Groups
Complex molecules with multiple functional groups may require multi-step derivatization to achieve the desired analytical performance. For a molecule like this compound, while the primary site for derivatization is the thioamide group, a multi-step procedure could be envisioned if further modification of the pyridine ring is necessary or if the initial derivative is still not optimal for analysis.
A hypothetical multi-step procedure could involve:
First Step (Thioamide Derivatization): An initial reaction, such as silylation with MSTFA, targets the active hydrogens of the thioamide group to increase volatility. scilit.com
Second Step (Ring Modification or Second Derivatization): If the chlorine atom on the pyridine ring is susceptible to substitution, a subsequent reaction could introduce a different functional group to enhance detectability. researchgate.net Alternatively, if the initial derivatization is incomplete or if another functional group is present (e.g., in a metabolite of this compound), a second, different type of derivatization could be applied. For example, an on-fiber, two-step derivatization has been developed for other volatile compounds, where carbonyl groups are first derivatized with PFBHA, followed by a second derivatization of hydroxyl or carboxylic groups using MSTFA. scilit.com
Such multi-step syntheses are common for creating complex pyridinecarboxamide derivatives, often involving chlorination, amidation, and other coupling reactions under specific conditions. researchgate.net
Optimization of Derivatization Conditions (Temperature, Time, Reagent Ratio)
To ensure a derivatization reaction is complete and reproducible, the reaction conditions must be carefully optimized. Incomplete reactions can lead to multiple derivative peaks or inaccurate quantification. globalresearchonline.net
Key parameters for optimization include:
Temperature: The optimal temperature can vary significantly depending on the analyte and reagent. While some reactions proceed quickly at room temperature, others, particularly for sterically hindered compounds or amides, may require heating (e.g., 60-75 °C) to drive the reaction to completion. globalresearchonline.netjapsonline.com However, excessively high temperatures can lead to the degradation of less stable derivatives. japsonline.com
Time: Reaction times can range from minutes to hours. globalresearchonline.net For example, silylating estrogenic compounds with BSTFA might require 30 to 45 minutes at 75 °C. globalresearchonline.net Optimization studies often involve sampling the reaction at various time points to determine when the maximum yield of the derivative is achieved. labmanager.com
Reagent Ratio: The derivatizing reagent is typically added in excess to ensure the reaction goes to completion. globalresearchonline.net For silylation, a molar ratio of at least 2:1 of the reagent to active hydrogens is often recommended. globalresearchonline.net The optimal volume and concentration of the reagent must be determined experimentally to maximize derivative formation and signal intensity. labmanager.com
| Parameter | Typical Range/Consideration | Rationale |
|---|---|---|
| Temperature | Room Temperature to >75 °C | Balances reaction rate with derivative stability. japsonline.com |
| Time | Minutes to Hours | Ensures reaction completion without derivative degradation. globalresearchonline.net |
| Reagent Ratio | Molar excess (e.g., 2:1 or greater) | Drives equilibrium towards product formation. globalresearchonline.net |
Derivatization for Enantiomeric Separation and Improved Detection Sensitivity
If this compound or its metabolites are chiral, or if it is used in asymmetric synthesis, separating its enantiomers is crucial. The indirect method of chiral separation involves derivatizing the enantiomeric pair with a chiral derivatizing agent (CDA) to form diastereomers. uw.edu.pl These diastereomers have different physicochemical properties and can be separated on a standard achiral chromatographic column. researchgate.net
Chiral Derivatizing Agents (CDAs): A well-known CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and its analogs. ajrconline.org These reagents react with amino groups to form diastereomers that can be resolved by LC-MS. ajrconline.org For this compound, a CDA that reacts with the amine of the thioamide group would be selected.
Benefits: This approach not only allows for enantiomeric separation but can also significantly improve detection sensitivity. uw.edu.pl The choice of CDA can introduce a strongly UV-absorbing or fluorescent tag into the molecule, lowering detection limits. researchgate.net For instance, chiral derivatization has been shown to improve the mass spectrometric detection of some compounds by 20- to 160-fold. This is critical for analyzing trace levels in complex biological samples.
Development of Bioanalytical Methods for Research Matrices
The analysis of this compound in research matrices such as plasma, urine, or tissue homogenates requires the development and validation of a robust bioanalytical method. Such methods are essential for pharmacokinetic, toxicokinetic, and metabolism studies. The process is governed by strict guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). labmanager.comresearchgate.netglobalresearchonline.net
The development of a bioanalytical method typically involves several key stages:
Sample Preparation: This is a critical step to isolate this compound from the complex biological matrix, which contains proteins, salts, lipids, and other endogenous components that can interfere with analysis. Common techniques include:
Protein Precipitation (PPT): A simple method where an organic solvent (e.g., acetonitrile) is added to precipitate proteins.
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.
Solid-Phase Extraction (SPE): The analyte is selectively adsorbed onto a solid sorbent, washed, and then eluted with a small volume of solvent, providing a cleaner extract than LLE or PPT.
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) coupled with a detector is the most common technique. Method development involves optimizing:
Column: A reversed-phase C18 column is often the starting point.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is optimized to achieve good peak shape and resolution from matrix components.
Detection: Mass spectrometry (LC-MS/MS) is preferred for its high sensitivity and selectivity, which is crucial for detecting low concentrations in biological samples.
Method Validation: Once developed, the method must be validated to demonstrate its reliability. According to FDA and EMA guidelines, validation assesses several key parameters:
| Validation Parameter | Description |
|---|---|
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or endogenous substances. |
| Accuracy | The closeness of the measured concentration to the true concentration. Typically should be within ±15% (±20% at the lower limit). innovareacademics.in |
| Precision | The degree of scatter between a series of measurements. Expressed as relative standard deviation (RSD), which should not exceed 15% (20% at the lower limit). innovareacademics.in |
| Recovery | The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to that of a non-extracted standard. |
| Calibration Curve | Demonstrates the relationship between the instrumental response and the known concentration of the analyte over a specific range. |
| Stability | Evaluates the chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, long-term storage). |
The development of a bioanalytical method for this compound would involve systematically optimizing each of these steps to create a sensitive, accurate, and reproducible assay suitable for quantifying the compound in preclinical or clinical research samples.
Future Research Directions and Emerging Applications of 2 Chlorothionicotinamide
Development of Novel and Sustainable Synthetic Routes and Derivatization Strategies
The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 2-Chlorothionicotinamide, future research should prioritize the move away from classical synthetic approaches that may involve harsh reagents and generate significant waste.
Sustainable Synthesis: The principles of green chemistry could be applied to develop novel synthetic pathways. researchgate.nettubitak.gov.tr This includes the use of eco-friendly solvents, catalysts based on earth-abundant metals, and energy-efficient reaction conditions such as microwave-assisted or ultrasound-based reactions. nih.gov The goal is to create a more atom-economical and sustainable process for producing this compound. researchgate.netcsic.es A comparative analysis of traditional versus green synthetic routes could be quantified using green chemistry metrics, as shown in the hypothetical table below.
Table 1: Hypothetical Comparison of Synthetic Routes for this compound
| Metric | Traditional Route | Proposed Green Route |
|---|---|---|
| Atom Economy | Moderate | High |
| Solvent | Chlorinated Solvents | Water or Bio-solvents |
| Catalyst | Stoichiometric Reagents | Recyclable Biocatalyst |
| Energy Input | High (prolonged heating) | Low (microwave irradiation) |
| Waste Generated | High | Low |
Derivatization Strategies: To explore the chemical space around this compound, novel derivatization strategies are essential. nih.govmdpi.comresearchgate.netnih.gov These strategies would involve modifying the core structure to create a library of new compounds with potentially enhanced properties. Techniques such as palladium-catalyzed cross-coupling reactions could be employed to introduce various functional groups at the chloro position. chemrxiv.org Furthermore, modifications of the thionicotinamide (B1219654) moiety could lead to new classes of derivatives. The success of these strategies relies on the careful selection of reagents and reaction conditions to ensure high yield and selectivity. nih.govmdpi.com
Advanced Mechanistic Studies Utilizing Integrated Experimental and Computational Approaches
A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Future research should employ a synergistic approach that combines experimental techniques with computational modeling. chemrxiv.orgdanlehnherr.comunirioja.eschemrxiv.orgmdpi.com
Integrated Approaches: Experimental methods such as reaction progress kinetic analysis can provide valuable data on reaction rates and intermediates. chemrxiv.org This empirical data can then be used to validate and refine computational models. Density Functional Theory (DFT) calculations, for instance, can offer insights into transition states, reaction pathways, and the electronic properties of the molecules involved. danlehnherr.comunirioja.es This integrated experimental and computational approach provides a more complete picture of the reaction mechanism than either method could alone. danlehnherr.com
Rational Design of Next-Generation Analogues Based on Comprehensive SAR Insights
The design of new molecules with specific biological activities can be significantly accelerated through the use of structure-activity relationship (SAR) studies. researchgate.netslideshare.netresearchgate.net SAR defines the relationship between the chemical structure of a molecule and its biological activity. slideshare.net
For this compound, a systematic SAR study would involve synthesizing a series of analogues and evaluating their biological effects. This data can then be used to build a predictive model. Quantitative Structure-Activity Relationship (QSAR) models, which use statistical methods to correlate physicochemical properties with biological activity, could be particularly valuable. scienceforecastoa.com These insights would guide the rational design of next-generation analogues with improved potency and selectivity. researchgate.net
Table 2: Hypothetical SAR Data for this compound Analogues
| Analogue | Modification | Biological Activity (IC50, µM) |
|---|---|---|
| Parent Compound | 2-Chloro | 10.5 |
| Analogue 1 | 2-Fluoro | 15.2 |
| Analogue 2 | 2-Bromo | 8.1 |
| Analogue 3 | 2-Methoxy | 25.0 |
| Analogue 4 | 4-Methyl (on pyridine (B92270) ring) | 9.8 |
Exploration of Interdisciplinary Research Paradigms Involving this compound
Potential Interdisciplinary Applications:
Medicinal Chemistry: The presence of a halogenated pyridine ring and a thionamide group suggests potential for biological activity. Interdisciplinary collaborations with biologists and pharmacologists could explore its potential as a scaffold for developing new therapeutic agents. nih.gov
Materials Science: The compound could be investigated as a building block for novel polymers or coordination complexes with interesting electronic or photophysical properties.
Agricultural Science: The structural motifs present in this compound are found in some agrochemicals, suggesting a potential avenue for research in this area.
By fostering collaborations across different scientific fields, the full potential of this compound can be explored and exploited for the development of new technologies and solutions to complex problems. researchgate.netmdpi.comnih.gov
Q & A
Q. What criteria should guide the inclusion of this compound data in meta-analyses or systematic reviews?
- Methodological Answer : Apply PRISMA guidelines to screen studies for methodological rigor (e.g., blinding, sample size justification). Exclude datasets lacking raw spectral/assay validation. Use funnel plots to assess publication bias and GRADE criteria to evaluate evidence quality. Highlight gaps for future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
